molecular formula C25H21FN4O B11030611 4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11030611
M. Wt: 412.5 g/mol
InChI Key: ARLONHGZSUPGRR-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorophenyl group, a methylphenyl group, and a dihydropyrimido[1,2-a]benzimidazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyrimido group: The benzimidazole intermediate is then reacted with a pyrimidine derivative, often using a cyclization reaction facilitated by a base such as potassium carbonate.

    Substitution reactions: The fluorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and a strong base like sodium hydride.

    Final coupling: The carboxamide group is introduced in the final step, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups, such as nitro groups, to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups or replacing existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of fluorine and methyl groups can significantly influence the compound’s biological activity and binding affinity.

Medicine

In medicine, this compound might be explored for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology or infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The fluorophenyl and methylphenyl groups could enhance binding affinity and specificity, while the dihydropyrimido[1,2-a]benzimidazole core might provide a scaffold for interaction with the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide lies in its specific combination of functional groups and the positions of these groups on the aromatic rings. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21FN4O

Molecular Weight

412.5 g/mol

IUPAC Name

4-(3-fluorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C25H21FN4O/c1-15-10-12-19(13-11-15)28-24(31)22-16(2)27-25-29-20-8-3-4-9-21(20)30(25)23(22)17-6-5-7-18(26)14-17/h3-14,23H,1-2H3,(H,27,29)(H,28,31)

InChI Key

ARLONHGZSUPGRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC(=CC=C5)F)C

Origin of Product

United States

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